molecular formula C22H21F2N5OS B2444211 5-((3-Fluorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 851810-56-5

5-((3-Fluorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No. B2444211
CAS RN: 851810-56-5
M. Wt: 441.5
InChI Key: STGJXGFNKBZXAR-UHFFFAOYSA-N
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Description

5-((3-Fluorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C22H21F2N5OS and its molecular weight is 441.5. The purity is usually 95%.
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Scientific Research Applications

Synthesis Techniques

The compound is synthesized through complex chemical reactions involving the formation of 1,2,4-triazole derivatives and piperazine-based heterocyclic compounds. These processes often involve the use of primary amines, Schiff base formation, and Mannich base derivatives to create compounds with potential biological activities. Notably, the synthesis of fluoroquinolone hybrids has been explored, incorporating the fluoro and piperazinyl groups into the molecular structure to enhance antimicrobial efficacy (Bektaş et al., 2007); (Ozdemir et al., 2017).

Antimicrobial Activities

The antimicrobial properties of derivatives related to this compound have been extensively studied. Various synthesized derivatives have demonstrated good to moderate activities against different microorganisms, including both Gram-positive and Gram-negative bacteria. This suggests a potential for these compounds to be developed into new antimicrobial agents, with some showing comparable or superior activity to existing medications (Demirbaş et al., 2010); (Liuzhou et al., 2015).

Anti-diabetic Drug Development

Research into the anti-diabetic potential of triazolo-pyridazine-6-yl-substituted piperazines has shown promising results. These compounds have been evaluated for their dipeptidyl peptidase-4 (DPP-4) inhibition capabilities, a mechanism that plays a crucial role in the management of type 2 diabetes. Some derivatives exhibit significant antioxidant and insulinotropic activity, highlighting their potential as novel anti-diabetic medications (Bindu et al., 2019).

Biochemical Analysis

Biochemical Properties

The biochemical properties of 5-((3-Fluorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol are not fully understood yet. It is known that similar compounds have been found to interact with various enzymes and proteins . For instance, compounds with a similar structure have been found to inhibit the cytochrome P-450-dependent lanosterol 14α-demethylase (CYP51), a key enzyme in the biosynthesis of sterols .

Cellular Effects

The cellular effects of this compound are not well-documented. It is known that similar compounds have shown cytotoxicity profiles with IC 50 values higher than 50 μM on tested cell lines .

Molecular Mechanism

The molecular mechanism of action of this compound is not fully understood. Similar compounds have been found to inhibit the serine hydrolase monoacylglycerol lipase (MAGL), the rate-limiting enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG) into arachidonic acid and glycerol .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are not well-documented. Similar compounds have shown time- and dose-dependent binding to MAGL, indirectly leading to CB1 occupancy by raising 2-AG levels, and raising norepinephrine levels in the cortex .

Dosage Effects in Animal Models

The dosage effects of this compound in animal models are not well-documented. Similar compounds have exhibited antinociceptive efficacy in both the rat complete Freund’s adjuvant–induced radiant heat hypersensitivity and chronic constriction injury–induced cold hypersensitivity models of inflammatory and neuropathic pain .

Metabolic Pathways

The metabolic pathways involving this compound are not well-documented. Similar compounds have been found to inhibit ENTs, which are more selective to ENT2 than to ENT1 .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not well-documented. Similar compounds have been found to bind with high affinity to σ receptors, along with noticeable affinities for monoamine transporters .

Subcellular Localization

The subcellular localization of this compound is not well-documented. Similar compounds have shown important correlations in their 1 H-NMR spectra, suggesting specific subcellular localizations .

properties

IUPAC Name

5-[(3-fluorophenyl)-[4-(4-fluorophenyl)piperazin-1-yl]methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21F2N5OS/c1-14-25-22-29(26-14)21(30)20(31-22)19(15-3-2-4-17(24)13-15)28-11-9-27(10-12-28)18-7-5-16(23)6-8-18/h2-8,13,19,30H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STGJXGFNKBZXAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C(SC2=N1)C(C3=CC(=CC=C3)F)N4CCN(CC4)C5=CC=C(C=C5)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21F2N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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